6,8-Dimethyl-2-propyl-4-quinolinol
Description
Significance and Versatility of the Quinoline (B57606) Nucleus in Organic Synthesis and Functional Materials Science
The significance of the quinoline scaffold is underscored by its presence in a wide array of biologically active compounds and functional materials. researchgate.netjptcp.com In organic synthesis, the quinoline ring system offers multiple sites for functionalization, allowing for the construction of diverse and complex molecular architectures. jptcp.com Classic reactions such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses provide robust methods for constructing the quinoline core, while modern catalytic techniques have further expanded the synthetic chemist's toolbox. jptcp.comnih.gov
Beyond its role as a synthetic intermediate, the quinoline nucleus is integral to the field of functional materials science. Its extended π-conjugated system imparts favorable electronic and photophysical properties, making quinoline derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. researchgate.net The ability to tune these properties through substitution on the quinoline ring allows for the rational design of materials with specific characteristics.
Overview of 4-Quinolinol Derivatives: Structural Features and Research Trends
Within the broad family of quinoline derivatives, the 4-quinolinol (or 4-hydroxyquinoline) subclass holds particular prominence. These compounds are characterized by a hydroxyl group at the 4-position of the quinoline ring and exist in a tautomeric equilibrium with the 4-quinolone form. wikipedia.org This tautomerism plays a crucial role in their chemical reactivity and biological activity.
Research into 4-quinolinol derivatives has been driven by their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govrsc.orgresearchgate.net A significant area of investigation involves the synthesis of 2-alkyl-4-hydroxyquinolines, which have been identified as quorum-sensing molecules in bacteria and have shown potential as antifungal agents. nih.gov The structural features of these derivatives, particularly the nature and position of substituents on the quinoline core, are critical determinants of their biological function. Current research trends focus on the development of novel synthetic methodologies to access a wider range of substituted 4-quinolinols and the exploration of their potential in drug discovery and materials science. nih.gov
Specific Research Context of 6,8-Dimethyl-2-propyl-4-quinolinol within the Quinoline Chemical Space
Direct and extensive research on this compound is not widely available in published literature. However, its chemical structure places it within a well-studied area of quinoline chemistry, allowing for informed speculation on its potential properties and research context.
The compound features a 4-quinolinol core, substituted with a propyl group at the 2-position and two methyl groups at the 6- and 8-positions. The 2-propyl group suggests potential biological activities analogous to other 2-alkyl-4-hydroxyquinolines, which are known to be involved in bacterial communication and exhibit antimicrobial properties. nih.gov The dimethyl substitution at the 6- and 8-positions would influence the molecule's lipophilicity and steric profile, which could in turn modulate its biological activity and pharmacokinetic properties.
The synthesis of this compound would likely be approached through established methods for preparing 4-hydroxyquinolines, such as the Conrad-Limpach or Knorr quinoline synthesis. synarchive.comwikipedia.org For instance, the Conrad-Limpach synthesis would involve the condensation of 2,4-dimethylaniline (B123086) with a β-ketoester like ethyl 3-oxohexanoate, followed by thermal cyclization. synarchive.comnih.govwikipedia.org
Given the interest in substituted quinolinols for drug discovery, this compound represents a logical target for synthesis and biological evaluation. Its structural motifs suggest potential for investigation in areas such as antibacterial, antifungal, or anticancer research. rsc.orgnih.govnih.govnih.gov
Interactive Data Tables
Below are tables summarizing key information related to the compounds discussed in this article.
Table 1: Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 6,8-Dimethyl-2-propyl-1,4-dihydroquinolin-4-one |
| CAS Number | Not available |
| Physical State | Likely solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Table 2: Common Synthesis Methods for 4-Hydroxyquinolines
| Synthesis Method | Reactants | Key Conditions |
| Conrad-Limpach Synthesis | Aniline derivative, β-ketoester | High temperature (thermal cyclization) synarchive.comnih.govwikipedia.org |
| Knorr Quinoline Synthesis | β-ketoanilide | Strong acid (e.g., sulfuric acid) wikipedia.org |
| Camps Cyclization | o-Acylaminoacetophenone | Base or acid catalysis nih.gov |
Structure
3D Structure
Properties
CAS No. |
1070880-03-3 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
6,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-8-13(16)12-7-9(2)6-10(3)14(12)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
WYUWWDJRHHXESV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=CC(=CC(=C2N1)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Construction of 6,8 Dimethyl 2 Propyl 4 Quinolinol and Analogues
Foundational Synthetic Routes to the 4-Quinolinol Core
The synthesis of the 4-quinolinol scaffold, a privileged structure in medicinal chemistry, is accessible through a variety of classic cyclization reactions and contemporary transition metal-catalyzed strategies. These methods provide versatile pathways to the core heterocyclic system, upon which further functionalization can be achieved.
Cyclization Reactions for Quinoline (B57606) Formation
Classical name reactions remain a cornerstone for the construction of the quinoline ring system. These reactions typically involve the condensation and subsequent cyclization of aniline derivatives with carbonyl compounds or their equivalents.
The Friedländer synthesis offers a direct route to quinolines through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgalfa-chemistry.comorganicreactions.org This acid- or base-catalyzed condensation is a versatile method for producing a wide range of substituted quinolines. wikipedia.orgnih.gov
The Gould-Jacobs reaction is a multi-step sequence that begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgwikiwand.com The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgresearchgate.netmdpi.com This method is particularly effective for anilines bearing electron-donating groups. wikipedia.org
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com Depending on the reaction conditions, this method can selectively produce either 4-hydroxyquinolines or 2-hydroxyquinolines. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-quinolone. quimicaorganica.orgscribd.com Conversely, higher temperatures promote the formation of a β-ketoanilide, leading to a 2-quinolone. wikipedia.org This reaction is a widely used method for the synthesis of 2-alkyl-4(1H)-quinolones. uni-konstanz.de
The Skraup synthesis is a classic method for producing the parent quinoline ring system by heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.comiipseries.org While traditionally used for unsubstituted quinolines, variations of this reaction can be employed to synthesize substituted derivatives. pharmaguideline.comnih.gov
Table 1: Overview of Foundational Cyclization Reactions for 4-Quinolinol Synthesis
| Reaction Name | Key Reactants | Product | Key Features |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Substituted Quinoline | Acid or base-catalyzed; versatile for polysubstituted quinolines. wikipedia.orgnih.gov |
| Gould-Jacobs Reaction | Aniline + Alkoxymethylenemalonic ester | 4-Hydroxyquinoline | Multi-step process involving thermal cyclization, saponification, and decarboxylation. wikipedia.orgwikiwand.commdpi.com |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinoline or 2-Hydroxyquinoline | Temperature-dependent regioselectivity; common for 2-alkyl-4(1H)-quinolones. wikipedia.orgquimicaorganica.orguni-konstanz.de |
| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Quinoline | Classic method, typically for the parent quinoline ring. wikipedia.orgpharmaguideline.comiipseries.org |
Transition Metal-Catalyzed Strategies for Quinoline Synthesis
In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of quinolines, often providing milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation.
Palladium catalysts are widely employed in the synthesis of quinolines and quinolones. nih.gov These methods often involve cross-coupling reactions to form key C-C or C-N bonds, followed by cyclization. For instance, polysubstituted quinolines can be synthesized from 2-amino aromatic ketones and alkynes in a one-pot palladium-catalyzed process. rsc.org Another approach involves the palladium-catalyzed cascade reaction of 1,3-butadiynamides with primary alcohols to yield 2-alkoxy-4-alkenyl quinolines. mdpi.com
Copper-catalyzed reactions have proven effective for the synthesis of quinoline derivatives. nih.govresearchgate.netnih.gov Domino reactions of enaminones with 2-halobenzaldehydes, catalyzed by copper, can produce various quinolines. rsc.org Additionally, three-component cascade cyclizations involving diaryliodonium salts, alkynyl sulfides, and nitriles offer a route to quinoline-4-thiols. researchgate.net
Indium(III) chloride has been utilized as a catalyst in the multicomponent synthesis of polycyclic fused pyridines, including dihydrobenzoquinoline frameworks, through a solvent-free annulation process. rsc.org It also catalyzes the tandem addition-cyclization-oxidation reactions of imines with alkynes to afford a diverse range of quinoline derivatives.
Rhodium catalysts have been used for the synthesis of quinolines through oxidative coupling and cyclization of 2-aminobenzyl alcohol with ketones. epa.govknu.ac.kr Rhodium-catalyzed hydroacylation of aldehydes and o-alkynyl anilines also leads to the formation of substituted quinolines. nih.gov
Cobalt-catalyzed reactions provide another avenue for quinoline synthesis. For example, the annulation of anilides and internal alkynes can be achieved using a cobalt catalyst in combination with a Lewis acid. researchgate.net Furthermore, a phosphine-free Co(II) complex has been shown to be effective for the synthesis of quinolines. rsc.org Cobalt catalysts have also been employed for the C-4 selective alkylation of quinolines. elsevierpure.com
Targeted Synthesis of 6,8-Dimethyl-2-propyl-4-quinolinol
The synthesis of the specifically substituted this compound (CAS 1070880-03-3) can be strategically approached using the foundational methods described above, with the Conrad-Limpach synthesis being a particularly well-suited and commonly employed method for 2-alkyl-4(1H)-quinolones. uni-konstanz.dealfa-chemistry.com
The retrosynthetic analysis for this compound via the Conrad-Limpach approach points to two key starting materials: 2,4-dimethylaniline (B123086) and a β-ketoester, specifically ethyl 3-oxohexanoate.
The forward synthesis would proceed as follows:
Condensation: 2,4-dimethylaniline is reacted with ethyl 3-oxohexanoate. This condensation reaction, typically carried out under acidic or thermal conditions, would form the corresponding enamine intermediate.
Cyclization: The resulting enamine is then subjected to thermal cyclization at high temperatures. This step involves an intramolecular electrophilic attack from the aniline ring onto the ester carbonyl, followed by the elimination of ethanol (B145695) to form the heterocyclic ring. This cyclization directly yields this compound.
This targeted approach leverages the reliability of the Conrad-Limpach reaction for the construction of the 2-alkyl-4-quinolinol core, with the specific substitution pattern being dictated by the choice of the aniline and β-ketoester starting materials.
Precursor Selection and Optimization of Reaction Conditions.
The construction of the this compound core is most effectively achieved through the Conrad-Limpach synthesis. synarchive.comwikipedia.orgnih.govdrugfuture.com This classical method involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system. wikipedia.orgnih.gov
Precursor Selection:
For the synthesis of this compound, the logical choice of precursors would be:
Aniline derivative: 2,4-Dimethylaniline. This precursor provides the carbocyclic ring with the desired methyl groups at positions 6 and 8 of the final quinoline structure.
β-Ketoester: Ethyl 3-oxohexanoate. This reagent provides the propyl group at the 2-position and the hydroxyl group at the 4-position of the quinoline core.
Reaction Conditions Optimization:
The Conrad-Limpach synthesis is typically a two-step process, and the optimization of conditions for each step is crucial for achieving high yields.
Step 1: Formation of the Enamine Intermediate
The initial reaction between 2,4-dimethylaniline and ethyl 3-oxohexanoate forms an enamine intermediate. This condensation is often catalyzed by a small amount of acid.
| Parameter | Optimized Condition | Rationale |
| Catalyst | Acetic acid or a catalytic amount of a strong acid like sulfuric acid | Facilitates the condensation by protonating the keto group of the β-ketoester, making it more susceptible to nucleophilic attack by the aniline. |
| Solvent | Ethanol or methanol | Acts as a good solvent for both reactants and allows for the removal of water formed during the reaction, driving the equilibrium towards the enamine product. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate. |
Step 2: Thermal Cyclization
The second and often rate-determining step is the thermal cyclization of the enamine intermediate to form the 4-hydroxyquinoline. This step requires high temperatures to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular cyclization.
| Parameter | Optimized Condition | Rationale |
| Solvent | High-boiling inert solvents such as Dowtherm A, diphenyl ether, or mineral oil | These solvents provide the high temperatures (typically 250-300 °C) required for the cyclization and help to ensure even heat distribution. The use of a solvent generally leads to higher yields compared to neat reactions. nih.gov |
| Temperature | 250-280 °C | This temperature range is typically required to induce the electrocyclic ring closure. |
| Reaction Time | 10-30 minutes | The reaction is usually rapid at these high temperatures. Prolonged reaction times can lead to decomposition. |
Regioselectivity and Stereoselectivity Control in Substitution Patterns.
Regioselectivity:
The Conrad-Limpach synthesis offers excellent control over the regiochemistry of the final product. The substitution pattern is predetermined by the choice of the aniline and the β-ketoester.
The substituents on the aniline ring (in this case, the methyl groups at positions 2 and 4 of 2,4-dimethylaniline) directly translate to the substituents at positions 8 and 6, respectively, of the quinoline ring.
The R¹ group of the β-ketoester (R¹COCH₂COOR²) determines the substituent at the 2-position of the quinoline ring. In the synthesis of this compound, the propyl group from ethyl 3-oxohexanoate is installed at the C2 position.
The ester portion of the β-ketoester is eliminated during the cyclization, and the keto group becomes the hydroxyl group at the C4 position.
It is important to note that under different reaction conditions, specifically at higher temperatures during the initial condensation, the Knorr quinoline synthesis can occur as a competing reaction. The Knorr pathway involves the initial attack of the aniline at the ester carbonyl of the β-ketoester, which would lead to the formation of a 2-hydroxyquinoline isomer. However, by maintaining moderate temperatures during the enamine formation, the Conrad-Limpach pathway is favored, leading to the desired 4-hydroxyquinoline. stackexchange.com
Stereoselectivity:
The core structure of this compound is aromatic and planar, and therefore does not possess any stereocenters. Consequently, stereoselectivity is not a consideration in the synthesis of the parent compound. However, if chiral precursors were used or if subsequent functionalization introduced chiral centers, then stereochemical control would become a critical aspect of the synthetic strategy.
Post-Synthetic Functionalization and Derivatization Strategies for this compound.
The this compound scaffold possesses several reactive sites that can be targeted for post-synthetic modifications, allowing for the generation of a library of analogues with diverse properties. The primary sites for functionalization are the quinoline nitrogen, the oxygen at the 4-position, and the carbocyclic and heterocyclic rings.
Chemical Transformations at the Quinoline Nitrogen and Oxygen Centers.
The nitrogen and oxygen atoms of the 4-hydroxyquinoline moiety exhibit distinct reactivity, enabling selective derivatization.
N-Alkylation:
Alkylation of the quinoline nitrogen can be achieved, although the tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form can lead to a mixture of N- and O-alkylated products. To favor N-alkylation, conditions that promote the 4-quinolone tautomer are typically employed.
| Reagent | Conditions | Product |
| Alkyl halides (e.g., methyl iodide, benzyl bromide) | Strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) | N-alkylated 6,8-dimethyl-2-propyl-4-quinolone |
| Mitsunobu reaction (DEAD, PPh₃, alcohol) | Anhydrous conditions | N-alkylated 6,8-dimethyl-2-propyl-4-quinolone |
O-Alkylation:
To selectively achieve O-alkylation, reaction conditions that favor the 4-hydroxyquinoline tautomer are utilized. This is often accomplished by using a weaker base and a polar protic solvent.
| Reagent | Conditions | Product |
| Alkyl halides (e.g., ethyl bromide, propyl iodide) | Weaker base (e.g., K₂CO₃, Cs₂CO₃) in a polar solvent (e.g., acetone, acetonitrile) | 4-Alkoxy-6,8-dimethyl-2-propylquinoline |
| Williamson ether synthesis (sodium salt of the quinolinol with an alkyl halide) | Formation of the sodium salt with NaH followed by addition of the alkyl halide | 4-Alkoxy-6,8-dimethyl-2-propylquinoline |
Introduction of Diverse Functional Groups on the Carbocyclic and Heterocyclic Rings.
Electrophilic Aromatic Substitution on the Carbocyclic Ring:
The carbocyclic ring of the quinoline nucleus can undergo electrophilic aromatic substitution. The existing electron-donating methyl groups at positions 6 and 8 will activate the ring towards electrophilic attack and direct incoming electrophiles to the available positions, primarily C5 and C7.
Halogenation: Introduction of halogen atoms can be achieved using various halogenating agents. For example, chlorination can be performed with N-chlorosuccinimide (NCS) and bromination with N-bromosuccinimide (NBS). The regioselectivity will be influenced by the steric hindrance of the existing methyl groups.
Nitration: Nitration of the quinoline ring typically occurs on the carbocyclic ring. stackexchange.com Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), substitution is expected to occur at the C5 and/or C7 positions. The directing effects of the methyl and propyl groups will influence the product distribution.
Functionalization of the Heterocyclic Ring:
Conversion of the 4-hydroxyl group: The hydroxyl group at the C4 position can be converted into a better leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃). This 4-chloroquinoline derivative is then an excellent substrate for nucleophilic aromatic substitution (SNA_r). nih.gov
Nucleophilic Aromatic Substitution: The resulting 4-chloro-6,8-dimethyl-2-propylquinoline can react with a variety of nucleophiles to introduce diverse functional groups at the C4 position.
Amination: Reaction with primary or secondary amines can introduce amino functionalities, a common modification in the synthesis of bioactive quinolines. nih.gov
Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties.
Alkoxylation: Reaction with alkoxides can also be used to form 4-alkoxy derivatives.
Chemical Reactivity and Mechanistic Investigations of 6,8 Dimethyl 2 Propyl 4 Quinolinol
Tautomeric Equilibrium and Interconversion Pathways (Keto-Enol Forms)
The existence of 6,8-dimethyl-2-propyl-4-quinolinol in different tautomeric forms, primarily the enol (4-hydroxyquinoline) and keto (4-quinolone) forms, is a key determinant of its chemical properties. researchgate.netnuph.edu.ua The equilibrium between these forms can be influenced by various factors, including the surrounding solvent environment and the electronic and steric nature of substituents on the quinoline (B57606) ring. nih.govmissouri.edunih.govchemrxiv.orgchemrxiv.orgresearchgate.net
The polarity of the solvent plays a significant role in dictating the predominant tautomeric form of 4-quinolinol derivatives. emerginginvestigators.org Generally, in polar solvents, the keto form is favored, while non-polar solvents tend to shift the equilibrium towards the enol form. nih.govmissouri.edu This is because the more polar keto tautomer is better stabilized by polar solvent molecules. missouri.edu For instance, studies on similar systems have shown a preference for the keto form in polar aprotic solvents like DMSO. nih.gov The use of computational models, such as the polarisable continuum model (PCM), allows for the theoretical investigation of these solvent effects on tautomeric stability. researchgate.net
Table 1: Solvent Influence on Tautomeric Equilibrium
| Solvent Type | Predominant Tautomer | Rationale |
| Polar (e.g., DMSO, Water) | Keto (4-quinolone) | Stabilization of the more polar keto form. nih.govmissouri.edu |
| Non-polar (e.g., Benzene (B151609), Chloroform) | Enol (4-hydroxyquinoline) | Less stabilization of the polar keto form. nih.govresearchgate.net |
This table is a generalized representation based on studies of similar 4-quinolinol systems.
The electronic nature of substituents on the quinoline ring can significantly impact the acidity of the α-hydrogen, thereby influencing the keto-enol equilibrium. nih.gov Electron-withdrawing groups tend to increase the acidity, which can favor the enol form. Conversely, electron-donating groups can stabilize the keto form.
Steric effects, arising from the spatial arrangement of atoms, also contribute to the relative stability of the tautomers. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net Bulky substituents near the hydroxyl or keto group can influence the planarity of the molecule and introduce strain, thereby shifting the equilibrium to the sterically less hindered tautomer. Quantum chemical investigations have been employed to understand the interplay between steric and electronic effects on the stability of various chemical structures. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The quinoline ring system of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. rsc.orgyoutube.com
The positions at which substitution occurs are governed by a combination of electronic and steric factors. mdpi.com In electrophilic aromatic substitution, the electron-rich benzene ring of the quinoline system is generally favored for attack. researchgate.net The directing effects of the existing substituents (the dimethyl, propyl, and hydroxyl/keto groups) will determine the precise location of substitution on this ring.
For nucleophilic aromatic substitution, the pyridinone ring is the primary site of reaction. Positions 2 and 4 of the quinoline ring are particularly susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present at these positions. quimicaorganica.orgquora.com In many cases, substitution at the 4-position is favored. quimicaorganica.orgmdpi.com The presence of the propyl group at position 2 and the dimethyl groups at positions 6 and 8 will sterically influence the accessibility of these sites to incoming nucleophiles.
The mechanism of electrophilic aromatic substitution typically involves the formation of a carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. masterorganicchemistry.com
Nucleophilic aromatic substitution on the quinoline ring generally proceeds through an addition-elimination mechanism, involving the formation of a stable intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org The nature of the leaving group plays a crucial role in these reactions. mdpi.com Computational studies can provide valuable insights into the structures and energies of reaction intermediates and transition states, aiding in the elucidation of these reaction mechanisms. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net
Redox Chemistry and Oxidation/Reduction Mechanisms
The 4-quinolinol scaffold can participate in redox reactions, undergoing both oxidation and reduction under appropriate conditions. The presence of the electron-rich phenol-like ring and the electron-deficient pyridinone-like ring provides sites for both types of processes.
The oxidation of 4-hydroxyquinoline (B1666331) derivatives can lead to the formation of various products, and the outcome can be influenced by the substituents present. For instance, some 4-hydroxyquinoline derivatives can exhibit either antioxidative or pro-oxidative effects depending on their environment and the nature of their substituents. nih.gov Electron-attracting groups can make the resulting phenoxy radical more active. nih.gov
Reduction of the quinoline system can also occur. For example, the Clemmensen reduction has been used to reduce the acetyl group in certain 4-hydroxy-2-quinolinone derivatives. rsc.org The specific conditions and reagents employed will determine the extent and nature of the reduction. Mechanistic studies of these redox reactions can involve investigating the transfer of electrons and the formation of radical intermediates.
Investigation of Radical Reaction Pathways
Quinoline derivatives, particularly those with hydroxyl substitutions, are recognized for their potential to engage in radical reaction pathways, often exhibiting antioxidant properties through their ability to scavenge free radicals. nih.gov The presence of the phenolic hydroxyl group in the 4-hydroxyquinoline tautomer of this compound is key to this activity. This group can donate a hydrogen atom to a radical species, thereby neutralizing it and forming a more stable quinolinoxyl radical. The stability of this resulting radical is enhanced by the delocalization of the unpaired electron across the aromatic ring system.
Studies on related 4-quinolinol derivatives have demonstrated significant radical scavenging capabilities. For instance, various dichloro-4-quinolinol-3-carboxylic acids have shown high efficacy in scavenging radicals such as 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS+•), 2,2-diphenyl-1-picrylhydrazyl (DPPH•), and galvinoxyl radicals. nih.gov The antioxidant activity of these compounds is typically evaluated by their ability to quench stable free radicals, with the potency often measured by the IC50 value, which represents the concentration of the antioxidant required to decrease the initial radical concentration by 50%.
The electron-donating nature of the two methyl groups at the 6- and 8-positions and the propyl group at the 2-position on the quinoline ring of this compound would be expected to enhance its radical scavenging ability by further stabilizing the quinolinoxyl radical intermediate. Theoretical studies on similar phenolic compounds have shown that electron-donating substituents increase the rate of hydrogen atom transfer to radicals.
Table 1: Radical Scavenging Activity of Selected Quinoline Derivatives
| Compound | Assay | Scavenging Activity (%) | IC50 (μM) |
|---|---|---|---|
| 2-chloro-6-methylquinoline-3-carbaldehyde | DPPH | 85.12 | - |
| 2-chloro-8-methylquinoline-3-carbaldehyde | DPPH | 84.65 | - |
| 2-chloro-6,8-dimethylquinoline-3-carbaldehyde | DPPH | 92.96 | - |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | - | 1300 |
Data adapted from studies on related quinoline and triazole derivatives, illustrating the impact of substitution on radical scavenging. researchgate.netacs.org
Oxidative Annulation Mechanisms
Oxidative annulation represents a powerful strategy for the construction of fused heterocyclic systems. In the context of quinolinols, this can involve the formation of new rings fused to the quinoline core. While specific studies on the oxidative annulation of this compound are not prevalent, mechanistic principles can be drawn from related structures. These reactions often proceed via C-H activation, followed by coupling with an appropriate reaction partner, such as an alkyne or an alkene, under oxidative conditions.
For example, rhodium(III)-catalyzed oxidative annulation of 1-naphthols with internal alkynes proceeds through a concerted metalation-deprotonation mechanism to form a five-membered rhodacycle intermediate. mdpi.com This is followed by alkyne insertion and reductive elimination to yield the annulated product. mdpi.com Given the structural similarity between naphthols and 4-quinolinols, a similar pathway could be envisaged for this compound. The presence of the hydroxyl group is crucial for directing the C-H activation step to the C-5 position.
Another potential pathway involves oxidative coupling reactions. For instance, the oxidative coupling of a 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol (B145695) has been reported to proceed under oxidative conditions, indicating the susceptibility of the quinoline ring system to such transformations. nih.gov
Complexation and Ligand Exchange Reaction Mechanisms
The 4-quinolinol scaffold, particularly in its 4-hydroxyquinoline tautomeric form, contains a nitrogen atom in the aromatic ring and an adjacent hydroxyl group, creating a bidentate chelation site. This allows this compound to act as a ligand, forming stable complexes with a variety of metal ions. The formation of these metal complexes is a fundamental aspect of its chemical reactivity.
The general mechanism for complexation involves the deprotonation of the hydroxyl group and coordination of both the resulting alkoxide oxygen and the quinoline nitrogen to a metal center. The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), depends on the metal ion, its coordination number, and the reaction conditions. scirp.org For a 1:2 complex with a divalent metal ion (M²⁺), the reaction can be represented as:
M²⁺ + 2 C₁₄H₁₇NO → [M(C₁₄H₁₆NO)₂] + 2 H⁺
Kinetics and Thermodynamics of Metal-Ligand Binding
The stability of the metal complexes formed by this compound is quantified by their stability constants (also known as formation constants, K). wikipedia.org A high stability constant indicates a strong metal-ligand interaction and the formation of a stable complex. wikipedia.org The thermodynamics of binding are influenced by both enthalpy (ΔH) and entropy (ΔS) changes. The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a significant driving force for complexation and is primarily an entropic effect. wikipedia.org
Studies on the complexation of Cu(II) with quinolone antibiotics like nalidixic acid have shown that the stability of the complexes is strongly related to the electronic environment of the metal ion. nih.gov The stability constants for metal complexes with related 8-hydroxyquinoline (B1678124) ligands have been extensively studied. For example, the conditional stability constant (log K) for the 1:2 complex of Cu(II) with 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) is approximately 10.08. nih.gov
Table 2: Logarithm of Cumulative Stability Constants (log β) for Metal Complexes with Related Ligands
| Metal Ion | Ligand | log β₁ | log β₂ | Conditions |
|---|---|---|---|---|
| Cu²⁺ | Clioquinol (B1669181) | - | 10.08 | Biological Buffer |
| Zn²⁺ | Clioquinol | - | 8.85 | Biological Buffer |
| Cu²⁺ | Nalidixic Acid | 5.25 | 9.68 | 50% v/v Dioxane/Water |
| Ni²⁺ | Nalidixic Acid | 4.20 | 7.60 | 50% v/v Dioxane/Water |
Data adapted from studies on clioquinol and nalidixic acid. nih.govnih.gov These values illustrate the high affinity of quinoline-based ligands for divalent metal ions.
The kinetics of ligand exchange are also a critical aspect of the reactivity of these complexes. Strong field ligands can slow down ligand exchange due to the higher stability of the metal-ligand bond, resulting in lower reaction rates. acs.org
Influence of Ligand Structure on Coordination Modes
The structure of the ligand plays a crucial role in determining the coordination geometry of the resulting metal complex. The coordination number and the preferred geometry (e.g., octahedral, square planar, tetrahedral) are influenced by the size of the metal ion and the steric and electronic properties of the ligand. libretexts.org
For this compound, the propyl group at the 2-position and the methyl group at the 8-position introduce steric bulk around the nitrogen and oxygen donor atoms. This steric hindrance can influence the coordination number and geometry of the metal complexes. For instance, in a square planar or octahedral complex, the alkyl groups of the two ligands may be oriented to minimize steric repulsion.
In complexes of 8-hydroxyquinoline derivatives, various coordination geometries have been observed. For example, Cu(II) often forms square planar complexes with a 1:2 metal-to-ligand ratio. scirp.org Other metal ions, such as Co(II) and Ni(II), can form octahedral complexes, often by incorporating solvent molecules (like water) into the coordination sphere. scirp.org The specific arrangement of the ligands (cis or trans) will also be influenced by the steric demands of the substituents. The electron-donating alkyl groups on this compound are expected to increase the electron density on the donor atoms, thereby enhancing the Lewis basicity of the ligand and leading to the formation of more stable metal complexes compared to the unsubstituted 4-quinolinol.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Molecular Architecture
The solid-state structure of 6,8-Dimethyl-2-propyl-4-quinolinol is expected to be significantly influenced by a network of intermolecular forces. The 4-hydroxy group is a key player in forming strong hydrogen bonds, likely acting as both a hydrogen bond donor and acceptor. This would lead to the formation of chains or dimeric motifs within the crystal lattice, a common feature in hydroxyquinoline structures.
The methyl groups at the C6 and C8 positions will also play a role in the crystal packing, influencing the steric environment and potentially engaging in weaker C-H···π interactions.
Polymorphism, the ability of a compound to crystallize in more than one crystal form, is a known phenomenon for quinoline (B57606) derivatives. Different polymorphs can arise from variations in crystallization conditions and exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, its structural features, including the flexible propyl group and the hydrogen-bonding hydroxyl group, suggest that it could exhibit polymorphic behavior. Crystal engineering studies on related quinolinols focus on controlling the formation of specific hydrogen bonding patterns and π-stacking arrangements to generate crystals with desired properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies
NMR spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.
¹H NMR: The aromatic protons on the quinoline ring are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm). The protons of the two methyl groups at C6 and C8 would appear as singlets in the upfield region (around δ 2.3-2.5 ppm). The propyl group at C2 would show a characteristic pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the quinoline ring. The hydroxyl proton at C4 would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The carbon signals for the quinoline ring would appear in the aromatic region of the spectrum (δ 110-150 ppm). The carbons bearing the methyl and propyl substituents would have distinct chemical shifts influenced by the electron-donating nature of these alkyl groups. The carbon of the C4-hydroxyl group would also have a characteristic resonance.
2D NMR: A suite of 2D NMR experiments would be crucial for unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, for instance, confirming the connectivity within the propyl group and between aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to elucidate the solution-state conformation, particularly the orientation of the propyl group relative to the quinoline ring. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~6.5 | s |
| H-5 | ~7.5 | s |
| H-7 | ~7.3 | s |
| 6-CH₃ | ~2.4 | s |
| 8-CH₃ | ~2.5 | s |
| 2-CH₂- | ~2.8 | t |
| -CH₂-CH₂- | ~1.8 | sext |
| -CH₂-CH₃ | ~1.0 | t |
| 4-OH | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~160 |
| C-3 | ~110 |
| C-4 | ~175 |
| C-4a | ~125 |
| C-5 | ~128 |
| C-6 | ~135 |
| C-7 | ~122 |
| C-8 | ~130 |
| C-8a | ~145 |
| 6-CH₃ | ~21 |
| 8-CH₃ | ~18 |
| 2-CH₂- | ~38 |
| -CH₂-CH₂- | ~22 |
Note: These are predicted values based on known substituent effects on the quinoline ring system and may vary from experimental values.
Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. slideshare.netnumberanalytics.comlibretexts.org For this compound, DNMR could be used to investigate the rotational barrier around the C2-propyl single bond. At low temperatures, the rotation might be slow enough to observe distinct signals for different rotamers, which would coalesce into a single averaged signal as the temperature is increased. Analysis of the line shape changes with temperature can provide quantitative information about the energy barrier to rotation.
Another dynamic process that could be studied is the keto-enol tautomerism of the 4-hydroxyquinoline (B1666331) moiety, which can exist in equilibrium with its 4-quinolone form. nih.gov While the hydroxy form is generally predominant for 4-hydroxyquinolines, DNMR could potentially be used to probe the kinetics of this exchange process under specific conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov These techniques are complementary and offer valuable information about the functional groups present in a molecule.
For this compound, the IR and Raman spectra would be characterized by several key vibrational bands:
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. The broadness is indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and propyl groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the quinoline ring would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the hydroxyl group is expected in the 1200-1300 cm⁻¹ region.
Ring Vibrations and Substituent Bending Modes: The fingerprint region (below 1400 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and deformation modes of the quinoline ring and its substituents.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra of this compound. nih.gov Comparing the calculated spectra with experimental IR and Raman data allows for a detailed and accurate assignment of the observed vibrational modes.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (H-bonded) | 3200-3600 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2970 | IR, Raman |
| C=C/C=N Ring Stretch | 1400-1650 | IR, Raman |
| C-O Stretch | 1200-1300 | IR |
Assignment of Characteristic Vibrational Modes and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of this compound. The analysis is supported by computational Density Functional Theory (DFT) calculations, which aid in the precise assignment of normal vibrational modes. researchgate.netmdpi.comnih.gov
The structure of this compound features a quinoline core, a hydroxyl group, two methyl groups, and a propyl group. The vibrational spectrum is a composite of the modes from these distinct parts. In the solid state, the molecule likely exists predominantly in the 4-quinolone tautomeric form, which significantly influences the vibrational frequencies, particularly in the C=O and N-H stretching regions.
Key vibrational bands are assigned as follows:
O-H/N-H Stretching: A broad band is expected in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group, often broadened due to hydrogen bonding. In the quinolone tautomer, the N-H stretch appears in a similar region.
C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are anticipated between 3100 and 3000 cm⁻¹. Aliphatic C-H stretches from the propyl and methyl substituents will appear in the 2960-2850 cm⁻¹ range. mdpi.com
C=O Stretching: For the 4-quinolone tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the 1650-1630 cm⁻¹ region.
C=C and C=N Stretching: Vibrations associated with the quinoline ring's C=C and C=N bonds produce a series of characteristic bands between 1620 and 1400 cm⁻¹. researchgate.netmdpi.com A notable band around 1580 cm⁻¹ is a characteristic feature for many quinoline derivatives. researchgate.net
C-O Stretching/O-H Bending: The C-O stretching of the hydroxyl group (or the C-O bond in the quinolone form) and in-plane O-H bending vibrations are found in the 1300-1200 cm⁻¹ region.
Alkyl Deformations: Bending vibrations (scissoring, rocking, wagging) of the CH₂, and CH₃ groups from the propyl and methyl substituents are expected in the 1470-1360 cm⁻¹ range.
Ring Vibrations and C-H Out-of-Plane Bending: The region below 1000 cm⁻¹ contains complex quinoline ring deformation modes and the out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring. mdpi.com
Table 1: Predicted Characteristic Vibrational Modes for this compound This table is a predictive analysis based on data from analogous quinoline compounds. researchgate.netmdpi.commdpi.comiosrjournals.org
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H / N-H Stretch | Hydroxyl / Amide | 3400 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | Propyl, Methyl Groups | 2960 - 2850 | Strong |
| C=O Stretch (Quinolone tautomer) | Carbonyl | 1650 - 1630 | Strong |
| C=C / C=N Stretch | Quinoline Ring | 1620 - 1400 | Medium to Strong |
| CH₂ / CH₃ Bending | Propyl, Methyl Groups | 1470 - 1360 | Medium |
| C-O Stretch / O-H Bend | Hydroxyl / Phenol | 1300 - 1200 | Medium to Strong |
| C-H Out-of-Plane Bend | Quinoline Ring | 900 - 700 | Strong |
Probing Hydrogen Bonding and Intermolecular Interactions
The 4-hydroxyquinoline scaffold is capable of forming significant intermolecular hydrogen bonds, which dictate the compound's solid-state structure and influence its physical properties. The primary sites for hydrogen bonding are the hydroxyl group (donor) and the quinoline nitrogen atom (acceptor). The oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor. nih.govresearchgate.net
In the crystalline state, this compound is expected to form robust hydrogen-bonded networks. Common motifs observed in related structures include:
O-H···N interactions: The hydroxyl group of one molecule donates a proton to the nitrogen atom of an adjacent molecule, forming strong intermolecular links. This is a prevalent interaction in crystals of compounds containing both hydroxyl and pyridinic nitrogen functionalities. whiterose.ac.ukrsc.org
O-H···O interactions: If the molecule crystallizes in the 4-quinolone form, the N-H group can donate to the carbonyl oxygen of a neighboring molecule. Alternatively, the hydroxyl group of the enol form can form hydrogen bonds with the hydroxyl oxygen of another molecule. nih.govnih.gov
These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex three-dimensional networks. nih.govnih.gov The presence and strength of hydrogen bonding can be directly observed in IR spectroscopy by the broadening and red-shifting of the O-H or N-H stretching bands. Single-crystal X-ray diffraction is the definitive method for elucidating these intricate packing arrangements and measuring precise hydrogen bond lengths and angles. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides critical information about the compound's structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₄H₁₇NO), the exact mass of the neutral molecule is 215.1310. In positive-ion mode ESI or MALDI, the compound is typically observed as the protonated molecule, [M+H]⁺. mdpi.com
Table 2: HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₁₈NO⁺ | 216.1383 |
| [M+Na]⁺ | C₁₄H₁₇NNaO⁺ | 238.1202 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the molecule. The fragmentation of quinoline derivatives is well-documented and follows predictable pathways. monash.eduresearchgate.netchempap.org
For this compound, the major fragmentation pathways are expected to involve the propyl side chain and the quinoline core:
α-Cleavage: The most favorable cleavage for alkyl-substituted aromatic rings is often the benzylic cleavage (α-cleavage to the ring). For the 2-propyl group, this involves the loss of an ethyl radical (•C₂H₅, 29 Da) to yield a stable, resonance-delocalized cation. This is often the base peak in the spectrum of 2-alkylquinolines. libretexts.org
Loss of Propene: A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆, 42 Da) from the molecular ion.
Quinoline Ring Fragmentation: The quinoline core itself can fragment through the characteristic loss of HCN (27 Da) from the heterocyclic ring. chempap.org
Loss of CO: The 4-quinolone tautomer can undergo fragmentation via the loss of a neutral carbon monoxide molecule (CO, 28 Da). chempap.org
Table 3: Predicted MS/MS Fragmentation of [C₁₄H₁₇NO + H]⁺ This table is a predictive analysis based on established fragmentation patterns of quinoline alkaloids. monash.educhempap.orglibretexts.orglibretexts.org
| Precursor m/z | Predicted Fragment m/z | Proposed Neutral Loss | Fragment Identity/Mechanism |
| 216.14 | 187.09 | •C₂H₅ (29 Da) | α-Cleavage of the propyl group, loss of ethyl radical. |
| 216.14 | 174.12 | C₃H₆ (42 Da) | Loss of propene via rearrangement. |
| 216.14 | 201.12 | •CH₃ (15 Da) | Loss of a methyl radical from the quinoline ring or propyl group. |
| 187.09 | 159.09 | CO (28 Da) | Loss of carbon monoxide from the 4-quinolone form. |
| 159.09 | 132.08 | HCN (27 Da) | Loss of hydrogen cyanide from the quinoline core. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Electronic spectroscopy provides insight into the conjugated π-electron system of this compound, revealing information about its electronic transitions, energy levels, and potential for luminescence.
The electronic properties are dominated by the quinoline ring, which is a chromophore. The 4-hydroxy group is a strong auxochrome that significantly influences the absorption and emission characteristics due to the existence of keto-enol tautomerism and its electron-donating nature. The alkyl substituents (propyl and methyl) act as weak auxochromes, typically inducing small bathochromic (red) shifts in the spectral bands compared to the unsubstituted parent compound. researchgate.netmdpi.com
The UV-visible absorption spectrum of 4-quinolinol derivatives in solution typically displays several intense bands between 200 and 400 nm. researchgate.net These bands arise from π→π* transitions within the aromatic system. The exact position and intensity of these bands are sensitive to solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees and influence the tautomeric equilibrium. rsc.org
Many quinoline derivatives are known to be fluorescent. rsc.org The emission properties of this compound are expected to be linked to its tautomeric form. The 4-quinolinol (enol) form is generally more fluorescent than the 4-quinolone (keto) form. The fluorescence spectrum is typically a mirror image of the lowest-energy absorption band and exhibits a Stokes shift, which is the energy difference between the absorption and emission maxima. Phosphorescence, which is emission from a triplet excited state, is generally weak or absent in fluid solution at room temperature for simple organic molecules but may be observed at low temperatures in a rigid matrix or in the presence of heavy atoms.
Elucidation of Electronic Transitions and Energy Levels
Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool for interpreting experimental electronic spectra. researchgate.netq-chem.comresearchgate.net These calculations can predict the energies of electronic transitions and identify the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).
For quinoline derivatives, the lowest-energy absorption bands are typically assigned to HOMO→LUMO π→π* transitions. rsc.org
HOMO: In this compound, the HOMO is expected to have significant electron density on the phenol-like part of the molecule (the carbocyclic ring and the hydroxyl group).
LUMO: The LUMO is generally distributed across the pyridinone part of the quinoline system.
The energy gap between the HOMO and LUMO largely determines the wavelength of the lowest-energy absorption maximum. The electron-donating methyl and hydroxyl groups increase the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and shifting the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted quinoline. rsc.org
Table 4: Predicted Electronic Spectroscopy Data for this compound This table presents expected values based on data for substituted 4-hydroxyquinolines. researchgate.netmdpi.com
| Spectroscopy Type | Solvent | Predicted λ_max (nm) | Associated Transition | Notes |
| UV-Vis Absorption | Ethanol (B145695) | ~230-250, ~320-350 | π→π | Two main absorption bands are typical for the quinoline chromophore. Positions are solvent-dependent. |
| Fluorescence | Ethanol | ~360-400 | π→π (S₁→S₀) | Emission from the lowest singlet excited state. Stokes shift is expected. |
| Phosphorescence | Glass (77K) | ~450-500 | π*→π (T₁→S₀) | Emission from the lowest triplet state, typically only observable in a rigid matrix at low temperature. |
Photophysical Properties: Quantum Yields, Lifetimes, and Solvatochromic Effects
The photophysical characteristics of this compound, while not extensively documented for this specific molecule, can be inferred from studies on analogous 4-hydroxyquinoline derivatives. The fluorescence properties of these compounds are intricately linked to their molecular structure and the surrounding solvent environment.
Quantum Yields and Lifetimes:
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For 4-hydroxyquinoline derivatives, this value is highly sensitive to the molecular structure and the solvent. In the case of the analogous compound, 4-hydroxy-2-methylquinoline, studies have shown that the fluorescence quantum yield is influenced by the solvent composition. For instance, in aqueous solutions, the quantum yield can be affected by the keto-enol tautomeric equilibrium. researchgate.net The presence of substituents, such as the dimethyl and propyl groups in this compound, is expected to modulate the electronic properties of the quinoline ring and, consequently, influence the quantum yield and fluorescence lifetime (τf). The fluorescence lifetime represents the average time the molecule spends in the excited state before returning to the ground state.
Solvatochromic Effects:
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. For 4-hydroxyquinoline derivatives, a noticeable solvatochromic shift is often observed. The polarity of the solvent can significantly impact the position of the absorption and emission maxima. In polar solvents, the excited state may be stabilized to a different extent than the ground state, leading to a shift in the fluorescence spectrum. The keto-enol tautomerism in 4-hydroxyquinolines is a key factor in their solvatochromic behavior, as the equilibrium between the two forms can be shifted by the solvent polarity. researchgate.net
Below is a table detailing the photophysical properties of the analogous compound, 4-hydroxy-2-methylquinoline, in a dimethyl sulfoxide (B87167) (DMSO)-water binary solvent system. This data provides an insight into the potential behavior of this compound.
| DMSO Concentration (%) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| 0 | 325 | 365 | 0.12 |
| 20 | 326 | 368 | 0.10 |
| 40 | 327 | 372 | 0.08 |
| 60 | 328 | 376 | 0.06 |
| 80 | 330 | 380 | 0.04 |
| 100 | 332 | 385 | 0.03 |
Data for the analogous compound 4-hydroxy-2-methylquinoline. Experimental conditions for this compound may yield different results.
Luminescence Mechanisms and Quenching Phenomena
The luminescence of this compound is governed by intricate molecular mechanisms, primarily involving excited-state dynamics and interactions with the local environment.
Luminescence Mechanisms:
Quenching Phenomena:
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, from optimized geometries to reactivity indices. For quinoline (B57606) and its derivatives, DFT has been successfully employed to investigate their molecular structure, vibrational frequencies, and electronic properties. These studies provide a foundational understanding of the behavior of these compounds.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 6,8-Dimethyl-2-propyl-4-quinolinol, this would involve finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Conformational analysis is particularly important for the propyl group, which can adopt various rotational orientations. Different conformers can have distinct energies and properties, and identifying the global minimum energy structure is crucial for accurate predictions of other molecular characteristics. While specific studies on the conformational landscape of this compound are not detailed in the provided search results, the general approach would involve systematically rotating the single bonds of the propyl chain and performing geometry optimizations for each starting conformation to identify the most stable arrangement.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. For quinoline derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in many quinoline compounds, the HOMO and LUMO are often localized over the aromatic ring system.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Local reactivity, on the other hand, is described by parameters such as the Fukui functions and the Molecular Electrostatic Potential (MEP). Fukui functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are rich or deficient in electrons. Red-colored regions in an MEP map indicate negative potential and are prone to electrophilic attack, while blue regions represent positive potential and are susceptible to nucleophilic attack.
| Descriptor | Formula | Chemical Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) where μ is the electronic chemical potential | Propensity of a species to accept electrons. |
| Fukui Functions | Varying formulas for f+, f-, f0 | Identify local sites for nucleophilic, electrophilic, and radical attack. |
| Molecular Electrostatic Potential (MEP) | N/A (Calculated surface) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic interactions. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can also be used to model the course of a chemical reaction, providing a detailed picture of the energy changes that occur as reactants are converted into products. This involves mapping the potential energy surface of the reaction and identifying key stationary points, such as transition states.
By locating the transition state structure, which is the maximum energy point along the reaction coordinate, the activation energy (Ea) for a reaction can be calculated. The activation energy is the energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates. From the calculated activation energy and other thermodynamic properties of the transition state, it is possible to estimate reaction rate constants using transition state theory.
Based on a thorough search of available scientific literature, there are no specific theoretical or computational chemistry studies published for the compound “this compound” that would allow for a detailed analysis of its spectroscopic and topological properties as requested. The search for data pertaining to Time-Dependent Density Functional Theory (TD-DFT) analysis, vibrational frequency calculations, Nuclear Magnetic Resonance (NMR) chemical shift predictions, Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), or Natural Bond Orbital (NBO) analyses for this particular molecule did not yield any specific research findings.
General computational methodologies exist for the analysis of quinoline derivatives. For instance, Density Functional Theory (DFT) and TD-DFT are standard methods used to investigate the electronic structure, reactivity, and spectroscopic properties of various quinoline-based compounds. These studies often explore aspects like Frontier Molecular Orbitals (HOMO-LUMO energy gaps), molecular electrostatic potential, and the prediction of UV-Vis, IR, and NMR spectra. Furthermore, analyses such as NBO, AIM, and ELF are commonly employed to provide deeper insights into chemical bonding, electron delocalization, and non-covalent interactions within molecular systems.
However, without specific studies focused on this compound, it is not possible to provide the detailed, data-rich article as outlined in the instructions. The generation of scientifically accurate data tables and in-depth discussion of research findings requires published computational results that are currently unavailable for this specific chemical compound.
Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties.
No QSPR models or studies correlating the structural features of this compound with its non-biological properties (e.g., solubility, melting point, refractive index) were found.
Nonlinear Optical (NLO) Properties and Molecular Engineering.
There is no available research detailing the investigation of the nonlinear optical properties, such as hyperpolarizability, of this compound. Furthermore, no studies on the molecular engineering of this compound to enhance potential NLO effects could be located.
Coordination Chemistry of 6,8 Dimethyl 2 Propyl 4 Quinolinol As a Ligand
Metal Complexation with Transition Metals and Lanthanides
The presence of a hydroxyl group at the 4-position and a nitrogen atom within the quinoline (B57606) ring system allows 6,8-Dimethyl-2-propyl-4-quinolinol to act as a bidentate ligand, forming stable chelate rings with a variety of metal ions. The coordination chemistry of analogous 8-hydroxyquinoline (B1678124) ligands is well-established, providing a framework for understanding the behavior of this particular derivative. researchgate.netnih.gov The alkyl substituents at the 2, 6, and 8 positions are expected to enhance the lipophilicity of the resulting metal complexes, a property that can influence their solubility and potential applications. nih.gov
The synthesis of metal chelates with this compound would likely follow established protocols for related quinolinol ligands. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the hydroxyl group and facilitate coordination.
General Synthetic Approach:
A common synthetic route involves dissolving the metal salt (e.g., chlorides, nitrates, or acetates of transition metals or lanthanides) and this compound in a solvent such as ethanol (B145695), methanol, or a mixture of solvents. The reaction mixture is then stirred, sometimes under reflux, to promote complex formation. The resulting metal chelate may precipitate out of the solution upon cooling or after the addition of a non-polar solvent.
The characterization of these newly synthesized complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and composition.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of coordination by observing shifts in the C=N and C-O stretching frequencies of the quinoline ring and the disappearance of the O-H stretching vibration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | (For diamagnetic complexes) To determine the structure of the complex in solution and to observe changes in the chemical shifts of the ligand's protons upon coordination to the metal center. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. |
| Mass Spectrometry | To determine the molecular weight and stoichiometry of the complex. |
| X-ray Crystallography | To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. |
| Elemental Analysis | To confirm the empirical formula of the complex. |
The substituents on the quinoline ring of this compound are expected to have a notable impact on the coordination geometry and stability of its metal complexes. The steric bulk of the propyl group at the 2-position and the methyl groups at the 6- and 8-positions can influence the number of ligands that can coordinate to a metal center and the resulting geometry. For instance, these bulky groups might favor the formation of tetrahedral or distorted octahedral complexes over perfectly symmetrical ones.
The electron-donating nature of the alkyl groups increases the electron density on the quinoline ring system, which in turn enhances the basicity of the nitrogen and oxygen donor atoms. This increased basicity generally leads to the formation of more stable metal complexes compared to those with unsubstituted quinolinol ligands. The stability of these complexes can be quantified by determining their formation constants, which is a measure of the equilibrium constant for the formation of the complex in solution.
| Metal Ion | Expected Coordination Geometry | Factors Influencing Geometry |
| Transition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) | Tetrahedral, Square Planar, Octahedral | Ionic radius of the metal, steric hindrance from the ligand, electronic configuration of the metal ion. |
| Lanthanides (e.g., Eu(III), Tb(III), Gd(III)) | Higher coordination numbers (e.g., 7, 8, or 9) leading to geometries such as capped trigonal prismatic or square antiprismatic. | Larger ionic radii of lanthanide ions allowing for more ligands to coordinate. |
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications of this compound metal complexes have not been extensively reported, the broader class of quinolinol-metal complexes has shown promise in various catalytic transformations. mdpi.com The unique electronic and steric properties imparted by the dimethyl and propyl substituents could lead to catalysts with enhanced activity and selectivity.
The design of effective catalysts based on this compound metal complexes would be guided by several key principles:
Tuning the Metal Center: The choice of the central metal ion is crucial. Different metals offer different redox potentials and coordination preferences, making them suitable for specific types of reactions (e.g., oxidation, reduction, cross-coupling). youtube.com
Ligand-Induced Electronic Effects: The electron-donating alkyl groups on the quinolinol ligand can increase the electron density at the metal center. This can enhance the catalytic activity in reactions where an electron-rich metal is beneficial, such as in certain cross-coupling reactions. nih.gov
Steric Control: The bulky substituents can create a specific steric environment around the metal center. This can be exploited to achieve high regioselectivity and stereoselectivity in catalytic reactions by controlling the approach of the substrates to the active site.
Solubility: The lipophilic nature of the ligand can be advantageous for reactions carried out in non-polar organic solvents, as it can improve the solubility and stability of the catalyst. nih.gov
Understanding the reaction mechanism is fundamental to optimizing catalytic performance. For hypothetical catalytic cycles involving this compound metal complexes, several steps would be investigated:
Substrate Activation: The initial step would involve the coordination of one or more reactant molecules to the metal center.
Key Catalytic Steps: Depending on the reaction, this could involve oxidative addition, reductive elimination, migratory insertion, or other elementary steps. The electronic and steric properties of the this compound ligand would play a critical role in the rates and efficiencies of these steps.
Product Release: The final step is the release of the product molecule from the coordination sphere of the metal, regenerating the active catalyst for the next cycle.
Techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and computational modeling would be invaluable in elucidating these mechanistic details.
Photophysical Properties of Metal Complexes
The photophysical properties of metal complexes are of great interest for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. researchgate.netrsc.org The combination of a conjugated quinolinol ligand with a metal ion can lead to complexes with interesting absorption and emission characteristics.
The photophysical properties of metal complexes are dictated by the nature of the ligand and the central metal ion. researchgate.netrsc.org In complexes of this compound, the quinolinol moiety can act as a "molecular antenna," absorbing light and transferring the energy to the metal center, particularly in the case of lanthanide complexes. nih.govrsc.org This process, known as the antenna effect, can lead to sensitized emission from the metal ion.
The absorption spectra of these complexes are expected to be dominated by intra-ligand π-π* transitions in the UV region and potentially metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the visible region, depending on the metal ion. mdpi.com The emission properties, including the wavelength, lifetime, and quantum yield, will be highly dependent on the specific metal.
| Metal Type | Expected Photophysical Behavior |
| Transition Metals (d-block) | May exhibit phosphorescence at room temperature, particularly with heavier metals like platinum or iridium. The emission is often from a triplet excited state (e.g., ³MLCT or ³LC). researchgate.net |
| Lanthanides (f-block) | Can display sharp, line-like emission bands characteristic of the specific lanthanide ion (e.g., red for Eu(III), green for Tb(III)). The ligand plays a crucial role in absorbing energy and transferring it to the metal ion. nih.gov |
The substituents on the this compound ligand can also influence the photophysical properties. The electron-donating alkyl groups can affect the energy levels of the ligand's molecular orbitals, which in turn can modulate the absorption and emission wavelengths of the resulting metal complexes.
Luminescence Enhancement and Energy Transfer Mechanisms
The coordination of this compound to metal centers can lead to significant luminescence enhancement. This phenomenon is largely attributed to the rigidification of the ligand upon chelation, which reduces non-radiative decay pathways that are often active in the free ligand. Furthermore, the heavy atom effect of the metal can promote intersystem crossing to triplet states, leading to phosphorescence.
The luminescence of metal complexes with substituted quinolinol ligands often originates from intraligand charge-transfer excited states. For instance, studies on nickel(II) complexes with various substituted 8-hydroxyquinolines have shown emission in the yellowish-green spectral region, with emission maxima ranging from 520 to 548 nm and quantum yields between 0.11% and 1.63% in deoxygenated organic solvents at room temperature. nih.gov The specific substituents on the quinolinol ring have been shown to impose clear electronic or structural effects on the metal center, thereby influencing the photophysical properties. nih.gov
Energy transfer in these systems can occur through several mechanisms. In many cases, an "antenna effect" is observed, where the quinolinol ligand absorbs light and then efficiently transfers the excitation energy to the metal center, which may then emit light. Conversely, energy transfer can also proceed from an excited metal-centered state to a ligand-centered state. The efficiency of these energy transfer processes is highly dependent on the energy level alignment of the metal and ligand orbitals.
Table 1: Representative Photophysical Data for Metal Complexes with Substituted Quinolinol Ligands
| Metal Complex System | Emission Maxima (nm) | Quantum Yield (%) | Reference |
| Nickel(II) with substituted 8-hydroxyquinolines | 520-548 | 0.11 - 1.63 | nih.gov |
| Platinum(II) with terdentate quinoline-based ligands | Red-to-yellow region | Moderate | dur.ac.uk |
| Iridium(III) with cyclometalated diquinolylbenzene ligands | Red-to-yellow region | High | dur.ac.uk |
| Platinum(II) dimers with quinoline thiols | > 700 (far-red) | High | nih.gov |
Role of the Quinolinol Ligand in Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Processes
The electronic nature of the this compound ligand plays a crucial role in the charge transfer processes within its metal complexes. The electron-rich nature of the substituted quinolinol ring makes it a good candidate for participating in both Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) transitions.
Metal-to-Ligand Charge Transfer (MLCT):
In MLCT processes, an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. This is more common with metal ions in low oxidation states and ligands possessing low-lying π orbitals. libretexts.org The electron-donating alkyl groups on the this compound ligand would increase the electron density on the aromatic system, potentially raising the energy of the ligand's π* orbitals. This could lead to a blue-shift in the MLCT absorption and emission bands compared to unsubstituted quinolinol complexes. The intense light absorption in MLCT transitions can lead to the formation of a formally oxidized metal ion and a reduced ligand. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT):
LMCT transitions involve the excitation of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. This process is favored when the metal is in a high oxidation state and the ligand is easily oxidized. The electron-donating substituents on this compound would make the ligand more susceptible to oxidation, thus facilitating LMCT processes.
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes containing this compound are intrinsically linked to the electronic character of the ligand and the coordinated metal center. The redox behavior of these complexes can be investigated using techniques such as cyclic voltammetry.
The electron-donating methyl and propyl groups on the quinolinol ligand are expected to increase the electron density at the metal center. This would generally make the metal center easier to oxidize and harder to reduce. Consequently, one would anticipate a negative shift in the oxidation potentials and a more negative shift in the reduction potentials of the complex compared to those with unsubstituted quinolinol ligands.
Studies on related systems, such as Pt(II) dimers with pyridyl and quinoline thiols, have demonstrated that the ligand framework significantly influences the electrochemical properties, which in turn are correlated with their photophysical behavior, including metal-metal-to-ligand charge-transfer (MMLCT) excited states. nih.gov The electrochemical data, in conjunction with spectroscopic and computational analyses, are crucial for interpreting the nature of the frontier molecular orbitals and the energetic landscape of the complex. dur.ac.uknih.gov
Table 2: Expected Trends in Electrochemical Potentials for a Metal Complex of this compound
| Redox Process | Expected Potential Shift (vs. Unsubstituted Quinolinol Complex) | Rationale |
| Oxidation | Negative shift | Increased electron density at the metal center from electron-donating groups makes oxidation easier. |
| Reduction | More negative shift | Increased electron density at the metal center makes the addition of an electron less favorable. |
Exploration of 6,8 Dimethyl 2 Propyl 4 Quinolinol in Advanced Materials Science and Analytical Chemistry
Applications in Organic Optoelectronics and Photonics
While the broader class of quinoline (B57606) derivatives has been investigated for various applications in organic optoelectronics and photonics, specific studies focusing on 6,8-Dimethyl-2-propyl-4-quinolinol are not present in the available literature.
Components in Organic Light-Emitting Diodes (OLEDs)
No research articles or patents were identified that describe the synthesis, evaluation, or incorporation of this compound as a component in Organic Light-Emitting Diodes (OLEDs). General research on quinoline compounds, such as 8-hydroxyquinoline (B1678124) (Alq3), is extensive in the field of OLEDs, where they are often used as host or emissive materials. mdpi.comresearchgate.netresearchgate.net However, data on the specific electroluminescent properties or device performance of this compound is not available.
Dyes and Fluorophores for Organic Solar Cells (OSCs) and Other Devices
Similarly, a search for the use of this compound as a dye or fluorophore in organic solar cells (OSCs) or other related photonic devices yielded no specific results. The development of organic dyes for DSSCs and OSCs is an active area of research, with a focus on tailoring molecular structures to optimize light absorption and charge transfer properties. mdpi.comresearchgate.net There is no indication in the current scientific literature that this compound has been explored for these purposes.
Molecular Probes and Switches
The investigation of quinoline derivatives as molecular probes and switches is a significant field of study. However, there is no published research detailing the application of this compound in this capacity. The design of molecular probes often relies on specific host-guest interactions and responsive changes in photophysical properties, and the potential of this particular compound has not been reported.
Development as Analytical Reagents and Chemosensors
The development of quinoline-based analytical reagents and chemosensors is well-documented, with many derivatives designed for the detection of various analytes. mdpi.com Despite this, specific information on this compound is not available.
Design of Fluorescent Chemosensors for Metal Ions and Other Analytes
No studies were found that describe the design, synthesis, or application of this compound as a fluorescent chemosensor for metal ions or any other analytes. Research in this area often focuses on modifying the quinoline scaffold to create specific binding sites for target molecules, leading to a measurable change in fluorescence. nih.govnih.gov The potential of this compound as a platform for such sensors remains unexplored.
Mechanisms of Analyte Detection and Selectivity
Given the absence of any reported application of this compound as a chemosensor, there is consequently no information available regarding its mechanisms of analyte detection or selectivity. The understanding of these mechanisms is crucial for the rational design of effective sensors and is typically established through detailed spectroscopic and computational studies. researchgate.net
Role in Smart Materials and Functional Coatings
The unique chemical structure of this compound, a derivative of quinoline, positions it as a candidate for integration into smart materials and functional coatings. Quinoline and its derivatives are known for their high electron density and the presence of a nitrogen heteroatom, which allows them to form strong bonds with metal surfaces. kfupm.edu.sa This characteristic is fundamental to their application in protective coatings. Furthermore, the ability of the quinoline structure to interact with various ions and external stimuli forms the basis for its potential use in smart materials that can respond to environmental changes.
Stimuli-Responsive Polymers and Gels
The integration of quinolinol derivatives into polymer matrices can impart stimuli-responsive properties, leading to materials that change their characteristics in response to external triggers such as pH, temperature, or the presence of specific metal ions. Quinoline derivatives are known to bind with metal ions, which can alter their fluorescence properties. nih.gov This suggests that polymers embedded with this compound could be designed to signal the presence of certain ions through a fluorescent response. Such materials have applications in environmental sensing and biomedical diagnostics.
The weak basicity of the quinoline ring means that its derivatives can be protonated or deprotonated in response to pH changes. nih.gov When incorporated into a hydrogel network, this compound could act as a pH-sensitive functional group. Changes in the ambient pH would alter the charge on the quinolinol moiety, leading to swelling or shrinking of the hydrogel as it absorbs or expels water. This behavior is crucial for applications in controlled drug delivery systems and as actuators in soft robotics.
Photochromic and Thermochromic Coatings
While direct evidence for the photochromic or thermochromic properties of this compound is not extensively documented, related heterocyclic compounds such as spiropyrans exhibit reversible color changes upon exposure to light (photochromism). nih.gov The phenomenon often involves the cleavage of a C-O bond, a structural element present in the tautomeric form of 4-quinolinol. This suggests a potential avenue for research into the light-sensitive properties of this compound for applications in smart windows, optical data storage, and security inks.
Thermochromism, or the change of color with temperature, is another potential property. The thermodynamic characteristics of quinoline derivatives can change during phase transitions, which could be harnessed to create coatings that indicate temperature changes through a visible color shift. Such coatings are valuable for temperature-sensitive monitoring in industrial processes and food packaging.
Anti-Corrosion and Self-Healing Coatings
One of the most well-documented applications for quinoline derivatives is in the field of anti-corrosion coatings for metals. kfupm.edu.sa These organic molecules can adsorb onto a metal surface, forming a protective film that inhibits corrosion. jmaterenvironsci.com The effectiveness of these compounds is attributed to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in their structure, which facilitate strong adsorption onto the metal. kfupm.edu.sajmaterenvironsci.com this compound, with its quinoline core, hydroxyl group, and alkyl substituents, is expected to be an effective corrosion inhibitor.
The mechanism of inhibition can be a combination of physical and chemical adsorption. bohrium.com Studies on various quinoline derivatives have shown high inhibition efficiencies, often exceeding 90%, in acidic environments. bohrium.combiointerfaceresearch.com The table below summarizes the performance of several quinoline derivatives as corrosion inhibitors for mild steel, illustrating the potential efficacy of compounds like this compound.
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Corrosion Environment |
| P-1 (a pyrano[3,2–h]quinoline-3-carboxylate) | 1 mM | 89.8% | 1 M HCl |
| P-2 (a pyrano[3,2–h]quinoline-3-carboxylate) | 1 mM | 94.1% | 1 M HCl |
| NHQA (a quinolin-8-yloxy acetohydrazide) | 500 ppm | 93.4% | 1 M HCl |
This table presents data for illustrative quinoline derivatives to demonstrate the potential anti-corrosion performance. bohrium.combiointerfaceresearch.com
Furthermore, the concept of self-healing coatings can be realized by incorporating inhibitors like this compound into microcapsules within a coating matrix. When the coating is damaged, these microcapsules would rupture, releasing the inhibitor to the exposed metal surface and passivating it against corrosion, thus "healing" the protective layer.
Advanced Sensor Technologies
The inherent fluorescence of many quinoline derivatives makes them excellent candidates for use in chemical sensors. rsc.org These compounds can act as fluorophores, which are molecules that emit light after being excited by a specific wavelength. rsc.org The fluorescence can be "turned on" or "quenched" in the presence of certain analytes, such as metal ions. nih.gov
For example, a sensor for Fe³⁺ ions has been developed using a quinoline derivative. nih.govrsc.org The compound exhibits high selectivity and sensitivity for these ions, with a detectable response at micromolar concentrations. nih.gov The rigid structure of the quinoline ring system contributes to a high quantum yield, making the fluorescent signal strong and easily detectable. rsc.org this compound could be functionalized to create sensors for various environmental pollutants or biologically significant ions.
The table below outlines the sensing capabilities of a novel quinoline-based fluorescent sensor, highlighting the parameters that would be relevant for a sensor based on this compound.
| Sensor | Target Analyte | Detection Limit | Binding Mode | Complexation Constant |
| Sensor TQA | Fe³⁺ | 0.16841 µM | 1:1 | 2.767 × 10³ M⁻¹ |
This table shows data for a specific quinoline-based sensor to illustrate the potential sensing capabilities. nih.gov
These sensor molecules can be applied to surfaces as part of a functional coating or integrated into portable analytical devices for real-time monitoring. rsc.org
Future Research Directions and Unaddressed Challenges
Development of Green and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) and its derivatives has traditionally relied on classic named reactions such as the Skraup, Combes, and Friedländer syntheses. wikipedia.orgchemrj.orgiipseries.orgorientjchem.org However, these methods often require harsh conditions, toxic reagents, and complex purification steps. A key challenge is to develop more environmentally benign and efficient routes to 6,8-Dimethyl-2-propyl-4-quinolinol.
| Green Synthesis Strategy | Potential Advantage for this compound Synthesis |
| Heterogeneous Nanocatalysis | Enhanced catalyst recyclability, reduced waste, and improved sustainability. numberanalytics.comacs.org |
| Microwave-Assisted Synthesis | Rapid heating, leading to significantly reduced reaction times and energy usage. numberanalytics.com |
| Domino Reaction Sequences | Fewer synthetic steps, higher overall yield, and reduced solvent and reagent use. rsc.org |
| Spontaneous Air Oxidation | Avoids the use of harsh or toxic oxidizing agents, making the process safer and cleaner. rsc.org |
Rational Design of Derivatives with Tunable Electronic and Optical Properties
The electronic and optical properties of quinoline compounds are strongly influenced by the nature and position of substituents on the quinoline ring. researchgate.netnih.gov This provides a powerful tool for the rational design of new molecules with tailored functionalities. For this compound, the existing alkyl groups (propyl and methyl) and the hydroxyl group serve as a foundational scaffold.
Future work should involve the systematic synthesis of derivatives to establish clear structure-property relationships. By introducing electron-donating or electron-withdrawing groups at various positions, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govnih.gov This, in turn, allows for the precise control of properties like absorption and emission wavelengths, fluorescence quantum yield, and electrochemical behavior. researchgate.netnih.gov Such tunable properties are critical for applications in organic electronics, where quinolinols are used as emitters and electron transport materials in Organic Light-Emitting Diodes (OLEDs). nih.govrroij.comscispace.com Density functional theory (DFT) calculations can be employed to predict the effects of different functional groups, guiding synthetic efforts toward derivatives with the most promising characteristics. nih.govarxiv.org
| Substituent Type on Quinoline Ring | Predicted Effect on Electronic Properties | Potential Application |
| Electron-Donating Groups (e.g., -OCH₃, -NH₂) ** | Raise HOMO energy level, leading to a red-shift in emission. scispace.com | Tunable emitters for OLEDs. rroij.com |
| Electron-Withdrawing Groups (e.g., -CN, -NO₂) ** | Lower LUMO energy level, leading to a blue-shift in emission. researchgate.netscispace.com | Fluorescent chemosensors, electron transport materials. nih.gov |
| Halogens (e.g., -Cl, -Br) | Modify electronic properties and can enhance intersystem crossing. | Phosphorescent materials for OLEDs. |
| Extended π-Conjugation (e.g., Aryl groups) | Decrease the HOMO-LUMO gap, shifting absorption to longer wavelengths. | Near-infrared (NIR) dyes and sensors. |
Advanced Mechanistic Studies of Complex Chemical Reactions
A deep understanding of reaction mechanisms is fundamental to optimizing existing chemical processes and discovering new ones. perkinelmer.comnumberanalytics.com For this compound, this applies to both its synthesis and its potential interactions in biological or material systems. Challenges lie in identifying short-lived intermediates and elucidating complex reaction pathways.
Future research should employ advanced spectroscopic techniques to monitor reactions in real-time. perkinelmer.comacorn.works Methods like time-resolved Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy can track the consumption of reactants and the formation of products, providing kinetic data. perkinelmer.comnumberanalytics.comfiveable.me Nuclear magnetic resonance (NMR) spectroscopy is invaluable for identifying the structure of intermediates. numberanalytics.com For more detailed electronic-level insights, photoionization and photoelectron spectroscopy (PES) can be utilized. libretexts.orgwikipedia.org PES measures the energy required to eject electrons from molecular orbitals, offering direct information about the electronic structure and how it changes during a reaction. libretexts.orgyoutube.comkhanacademy.org These advanced analytical tools can unravel the mechanisms of its formation, its role in catalysis, or its mode of action as a bioactive agent. numberanalytics.com
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Time-Resolved FT-IR/UV-Vis | Reaction kinetics, changes in functional groups, monitoring reaction progress. perkinelmer.comnumberanalytics.com | Optimizing synthesis conditions and yields. |
| NMR Spectroscopy | Structural identification of reactants, intermediates, and products. numberanalytics.com | Confirming reaction pathways and identifying byproducts. |
| Raman Spectroscopy | Vibrational modes, molecular structure, and identifying key intermediates. fiveable.menumberanalytics.com | Studying reaction mechanisms in complex systems. |
| Photoelectron Spectroscopy (PES) | Electron binding energies, molecular orbital structure. libretexts.orgkhanacademy.org | Probing the electronic effects of substituents and understanding photo-physical processes. |
Integration into Novel Materials and Devices
Quinoline derivatives have proven to be versatile components in materials science, largely due to their robust chemical stability and favorable electronic properties. chemrj.orgnih.gov 8-Hydroxyquinolines, in particular, are widely used as electron carriers and emitters in OLEDs and as fluorescent chemosensors. rroij.comscispace.comnih.gov The structure of this compound suggests it could be a valuable building block for similar advanced materials.
A significant research direction is the synthesis and characterization of this compound and its derivatives for use in organic electronic devices. Its potential as an emissive layer or host material in OLEDs should be investigated. nih.govrroij.comresearchgate.net The presence of the hydroxyl group also makes it an excellent chelating agent for metal ions, opening up possibilities for its use as a selective and sensitive fluorescent sensor for detecting environmentally or biologically important cations like Al³⁺ or Zn²⁺. rroij.comnih.gov The alkyl groups may enhance solubility in organic solvents, facilitating device fabrication through solution-based processes like spin-coating. researchgate.net
Exploration of Supramolecular Assemblies Involving this compound
Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. The molecular architecture of this compound makes it an ideal candidate for a building block (a "tecton") in such assemblies. The key challenge is to control the self-assembly process to create functional superstructures.
Future investigations should explore how this molecule interacts with itself and other complementary molecules. The 4-hydroxyl group and the ring nitrogen atom are prime sites for forming strong and directional hydrogen bonds. nih.gov Simultaneously, the flat, aromatic quinoline core can participate in π-π stacking interactions. nih.gov The interplay between these forces could be harnessed to construct one-, two-, or three-dimensional networks. nih.gov Research could focus on co-crystallization with other organic molecules or coordination with metal ions to form metallosupramolecular structures with interesting magnetic, optical, or porous properties.
High-Throughput Screening and Computational Design for New Chemical Functions
Discovering new applications for a chemical compound can be accelerated significantly through modern screening and computational methods. nih.gov While this compound has no widely reported biological activity, related quinolinol structures have been identified as potent therapeutic agents. acs.orgnih.gov
Future work should leverage high-throughput screening (HTS) to test a library of derivatives based on the this compound scaffold against a wide array of biological targets. This approach has successfully identified quinolinols that can activate the TEAD transcription factor, which has potential in regenerative medicine. acs.orgnih.govacs.org In parallel, computational methods such as virtual screening and quantitative structure-activity relationship (QSAR) studies can be used to rationally design and prioritize derivatives with a higher probability of being active against specific targets, such as protein kinases in cancer. nih.govnih.gov This dual approach of broad experimental screening and focused computational design represents the most efficient path to unlocking new chemical functions for this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,8-Dimethyl-2-propyl-4-quinolinol, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves alkylation and demethylation steps. For example, quinolinol derivatives are synthesized via alkylation of intermediates (e.g., using isopropyl lithium or benzyl halides) followed by demethylation under acidic conditions . Optimization requires temperature control (−78°C for alkylation), solvent selection (DMF or THF), and stoichiometric adjustments. Post-synthesis purification via crystallization or column chromatography is critical for yield improvement .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and molecular structure. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Thin-Layer Chromatography (TLC) monitors reaction progress, while X-ray crystallography resolves stereochemical ambiguities . For purity assessment, HPLC with UV detection is recommended .
Q. How do solubility and solvent selection impact experimental design with this compound?
- Methodological Answer : The compound’s low aqueous solubility (common in quinolinols) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For synthetic reactions, non-polar solvents (e.g., dichloromethane) are preferred to stabilize intermediates. Solubility profiles should be pre-tested via spectrophotometric analysis to avoid precipitation in kinetic studies .
Advanced Research Questions
Q. What strategies address contradictory data in the literature regarding the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems). To resolve these:
- Conduct dose-response curves under standardized conditions (e.g., pH 7.4 buffer).
- Validate target binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Cross-reference data with structurally analogous compounds (e.g., 8-quinolinol derivatives) to identify structure-activity relationships (SARs) .
Q. How can reaction conditions be tailored to minimize by-products during functionalization of this compound?
- Methodological Answer : Key factors include:
- Catalyst selection : Palladium catalysts for cross-coupling reactions reduce side products.
- Temperature modulation : Lower temperatures (−20°C) suppress undesired nucleophilic substitutions.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during alkylation .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes. ADMET predictions using SwissADME estimate absorption and toxicity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize electronic properties for solubility enhancement .
Data Validation and Safety
Q. How should researchers validate incomplete physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer : Cross-reference PubChem, ChemIDplus, and NIST databases for existing data . Experimentally determine missing properties via differential scanning calorimetry (DSC) for melting points and shake-flask method for solubility. Report uncertainties and calibration standards in metadata .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer : Use fume hoods for synthetic steps involving volatile reagents (e.g., dimethyl sulfate). Personal protective equipment (PPE) includes nitrile gloves and lab coats. Store the compound in amber vials at −20°C to prevent photodegradation. Acute toxicity screening (e.g., zebrafish embryo assays) is advised before biological studies .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | 65–78% (alkylation at −78°C) | |
| Aqueous Solubility | <0.1 mg/mL (predicted via SwissADME) | |
| NMR Shifts (¹H) | δ 2.35 (CH₃), δ 8.20 (quinolinol H) | |
| Toxicity (LC₅₀ in zebrafish) | 12.5 µM (72-hour exposure) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
